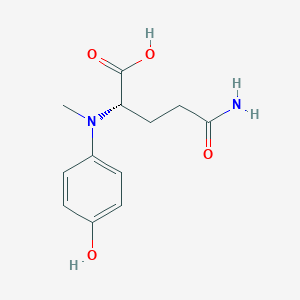
Nmgghb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nmgghb, also known by its chemical name 4-hydroxybutanoic acid, is a compound with a wide range of applications in various fields. It is a naturally occurring neurotransmitter and a depressant drug. This compound is a precursor to gamma-aminobutyric acid, glutamate, and glycine in certain brain areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nmgghb can be synthesized through several methods. One common method involves the reduction of gamma-butyrolactone using sodium borohydride. Another method includes the oxidation of 1,4-butanediol using potassium permanganate .
Industrial Production Methods
In industrial settings, this compound is often produced through the fermentation of certain sugars by specific strains of bacteria. This method is preferred due to its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Nmgghb undergoes various chemical reactions, including:
Oxidation: It can be oxidized to gamma-butyrolactone.
Reduction: It can be reduced to 1,4-butanediol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used.
Reduction: Sodium borohydride is a typical reagent.
Substitution: Various halogenating agents can be used.
Major Products
Oxidation: Gamma-butyrolactone.
Reduction: 1,4-butanediol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Nmgghb has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its role as a neurotransmitter.
Medicine: Used in the treatment of conditions like narcolepsy and alcoholism.
Industry: Employed in the production of various chemicals and pharmaceuticals.
Mechanism of Action
Nmgghb exerts its effects by acting on specific receptors in the brain. It primarily binds to gamma-aminobutyric acid B receptors, leading to its depressant effects. It also has a high affinity for gamma-hydroxybutyric acid receptors, which are densely expressed in the brain .
Comparison with Similar Compounds
Similar Compounds
Gamma-hydroxybutyric acid: Shares similar properties and applications.
Gamma-butyrolactone: A precursor to Nmgghb.
1,4-Butanediol: Can be converted to this compound through oxidation.
Uniqueness
This compound is unique due to its dual role as both a neurotransmitter and a depressant drug. Its ability to act on multiple receptors in the brain distinguishes it from other similar compounds .
Properties
CAS No. |
75596-72-4 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
(2S)-5-amino-2-(4-hydroxy-N-methylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-14(8-2-4-9(15)5-3-8)10(12(17)18)6-7-11(13)16/h2-5,10,15H,6-7H2,1H3,(H2,13,16)(H,17,18)/t10-/m0/s1 |
InChI Key |
LJEQJKDRBQGIOF-JTQLQIEISA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)O)[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















